![molecular formula C21H18N4O B3290153 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide CAS No. 863020-08-0](/img/structure/B3290153.png)
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide
Vue d'ensemble
Description
Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are found in a variety of natural products, medicinal compounds, and functional materials .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines can be analyzed using methods like Density Function Theory (DFT) and Molecular Dynamic Simulation (MD) .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can participate in various chemical reactions. For instance, they can act as corrosion inhibitors for mild steel in HCl solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidines can be analyzed using various spectroscopic techniques .
Mécanisme D'action
Target of Action
The primary targets of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,5-DIMETHYLBENZAMIDE are Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) . These receptors are potential targets for anti-inflammatory drug discovery .
Mode of Action
The compound binds tightly to DDR1 and DDR2 proteins . It inhibits the kinases with IC50 values of 9.4 and 20.4 nM, respectively . The inhibition of these kinases by the compound has been validated by Western-blotting analysis in primary human lung fibroblasts .
Biochemical Pathways
The compound affects the pathways mediated by DDR1 and DDR2. These receptors are critical mediators of inflammatory-cytokine secretion . Dysregulation of these receptors has been implicated in a variety of inflammatory diseases .
Result of Action
The compound exhibits promising in vivo anti-inflammatory effects . It dose-dependently inhibits lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro . It also shows promising effects in an LPS-induced-acute-lung-injury (ALI) mouse model .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide is its high potency and selectivity as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair and cell death pathways. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide. One area of interest is the development of this compound-based therapeutics for cancer and neurodegenerative diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in these settings.
Another area of interest is the study of the molecular mechanisms underlying the neuroprotective effects of this compound. This could lead to the identification of new targets for drug development in neurodegenerative diseases.
Finally, the development of new synthesis methods for this compound could lead to improved yields and purity of the final product, making it more accessible for research and therapeutic applications.
Applications De Recherche Scientifique
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. As a PARP inhibitor, this compound can selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells. This makes it a promising candidate for cancer therapy, especially in combination with other DNA-damaging agents such as chemotherapy and radiation therapy.
In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. By inhibiting PARP, this compound can prevent the accumulation of DNA damage and cell death in neurons, which are hallmark features of these diseases.
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-9-15(2)11-17(10-14)20(26)23-18-6-3-5-16(12-18)19-13-25-8-4-7-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCQRYGJDKELU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.